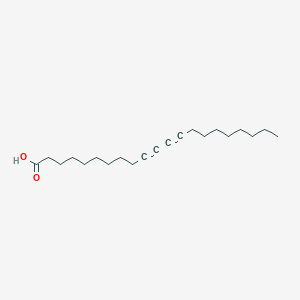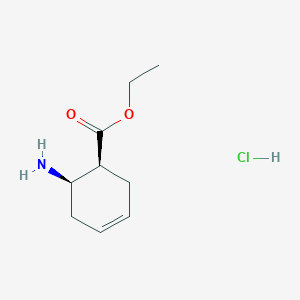
Nitrosyl chloride;ruthenium(3+);hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is an important ruthenium compound used in the synthesis of more complex ruthenium compounds . This compound is known for its distinctive nitrosyl (NO) ligand, which plays a crucial role in its chemical behavior and applications.
Métodos De Preparación
Ruthenium(III) nitrosylchloride can be synthesized through various methods. One common synthetic route involves the reaction of ruthenium trichloride (RuCl3) with sodium nitrite (NaNO2) in an acidic medium. The reaction proceeds as follows:
[ \text{RuCl}_3 + \text{NaNO}_2 + \text{HCl} \rightarrow \text{Ru(NO)Cl}_3 + \text{NaCl} + \text{H}_2\text{O} ]
In industrial production, ruthenium(III) nitrosylchloride is often prepared by reacting ruthenium trichloride with nitric oxide (NO) gas under controlled conditions .
Análisis De Reacciones Químicas
Ruthenium(III) nitrosylchloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: Ruthenium(III) nitrosylchloride can be oxidized to higher oxidation states, such as ruthenium tetroxide (RuO4), using strong oxidizing agents like sodium periodate (NaIO4).
Reduction: It can be reduced to lower oxidation states, such as ruthenium(II) complexes, using reducing agents like sodium borohydride (NaBH4).
Substitution: The chloride ligands in ruthenium(III) nitrosylchloride can be substituted with other ligands, such as phosphines or amines, to form various coordination complexes
Aplicaciones Científicas De Investigación
Ruthenium(III) nitrosylchloride has a wide range of applications in scientific research, including:
Medicine: Ruthenium-based compounds, including ruthenium(III) nitrosylchloride, are being investigated for their anticancer properties.
Industry: It is used in the production of thick-film resistors and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of ruthenium(III) nitrosylchloride involves its ability to release nitric oxide (NO) under certain conditions. NO is a highly reactive molecule that can interact with various biological targets, including proteins and nucleic acids. In cancer therapy, ruthenium(III) nitrosylchloride can bind to DNA and disrupt its function, leading to cell death . Additionally, it can interact with plasma proteins, such as serum albumin and transferrin, which can facilitate its transport and uptake by cells .
Comparación Con Compuestos Similares
Ruthenium(III) nitrosylchloride is part of a broader class of ruthenium-nitrosyl complexes. Similar compounds include:
Ruthenium(III) nitrosylnitrate (Ru(NO)(NO3)3): Used as a catalyst in various reactions and in the production of thick-film resistors.
Ruthenium(IV) oxide (RuO2): An important catalyst in electrochemical applications.
Ruthenium tetroxide (RuO4): A strong oxidizing agent used in organic synthesis and the purification of ruthenium.
Ruthenium(III) nitrosylchloride is unique due to its specific coordination environment and the presence of the nitrosyl ligand, which imparts distinct chemical properties and reactivity .
Propiedades
Fórmula molecular |
ClH2NO2Ru+3 |
|---|---|
Peso molecular |
184.5 g/mol |
Nombre IUPAC |
nitrosyl chloride;ruthenium(3+);hydrate |
InChI |
InChI=1S/ClNO.H2O.Ru/c1-2-3;;/h;1H2;/q;;+3 |
Clave InChI |
XKTGKMXHQPHUOL-UHFFFAOYSA-N |
SMILES canónico |
N(=O)Cl.O.[Ru+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S,2R,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-sulfamoyloxycyclopentyl]methyl sulfamate](/img/structure/B13828700.png)
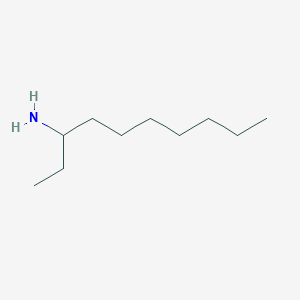
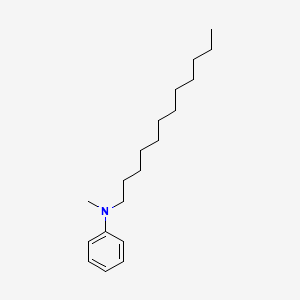
![2-(2-Bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B13828723.png)
![(2R)-3-sulfanyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid](/img/structure/B13828730.png)
![Dodecanoyl-dimethyl-[3-(oxidoazaniumyl)propyl]azanium](/img/structure/B13828732.png)
![N'-acetyl-5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carbohydrazide](/img/structure/B13828739.png)
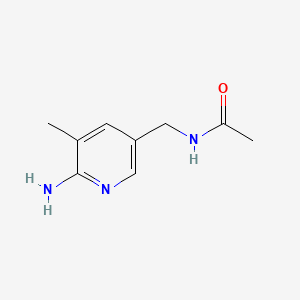
![(2S,3S,4S,5R)-6-[3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazin-2-ium-2-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13828747.png)
![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide](/img/structure/B13828754.png)

